S6821

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

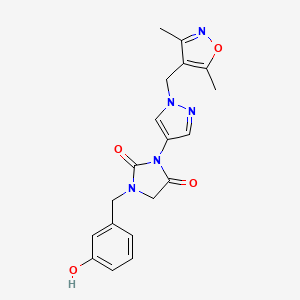

C19H19N5O4 |

|---|---|

Molecular Weight |

381.4 g/mol |

IUPAC Name |

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-1-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione |

InChI |

InChI=1S/C19H19N5O4/c1-12-17(13(2)28-21-12)10-23-9-15(7-20-23)24-18(26)11-22(19(24)27)8-14-4-3-5-16(25)6-14/h3-7,9,25H,8,10-11H2,1-2H3 |

InChI Key |

LLJBKECMPVCSDS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2C=C(C=N2)N3C(=O)CN(C3=O)CC4=CC(=CC=C4)O |

physical_description |

White solid; bland aroma |

solubility |

Practically insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of S6821 on TAS2R8

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism, quantitative potency, and experimental validation of S6821, a potent and selective antagonist for the human bitter taste receptor TAS2R8.

Executive Summary

This compound is a novel 3-(pyrazol-4-yl) imidazolidine-2,4-dione compound identified as a highly potent and selective antagonist of the human taste 2 receptor member 8 (TAS2R8), a G protein-coupled receptor (GPCR) responsible for mediating the bitter taste of numerous substances.[1][2] Its mechanism of action is centered on the direct inhibition of TAS2R8, preventing the initiation of the downstream signaling cascade that leads to the perception of bitterness. Validated through robust in vitro functional assays and human sensory panels, this compound effectively blocks TAS2R8-mediated bitterness.[1][2] Having demonstrated an excellent safety profile, this compound has been approved for use as a bitter taste blocker, presenting significant opportunities in pharmaceutical formulations and food science.[1][2][3]

The TAS2R8 Signaling Pathway

Bitter taste perception is a critical chemosensory function mediated by a family of approximately 25 TAS2Rs in humans.[4][5][6] These receptors, belonging to the Class A family of GPCRs, are expressed in taste receptor cells on the tongue as well as in numerous extra-oral tissues.[5][7][8]

The canonical signaling pathway for TAS2R8 activation proceeds as follows:

-

Agonist Binding : A bitter ligand (agonist) binds to the TAS2R8 receptor.

-

G Protein Activation : This binding event induces a conformational change in the receptor, activating a heterotrimeric G protein. The canonical G protein in taste is gustducin; its βγ subunits (Gβγ) are crucial for the downstream cascade.[4]

-

PLCβ2 Activation : The dissociated Gβγ subunits activate the effector enzyme Phospholipase C beta 2 (PLCβ2).[4]

-

Second Messenger Production : PLCβ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Intracellular Calcium Release : IP3 binds to its receptor (InsP3R) on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[4]

-

Cellular Response : The resulting increase in intracellular Ca²⁺ concentration is the key signaling event that, in taste cells, leads to neurotransmitter release and the transmission of the bitter signal to the brain.[7][8]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the TAS2R8 receptor. By binding to the receptor, it occupies the agonist binding site or an allosteric site that prevents the agonist from binding and/or inducing the necessary conformational change for G protein activation. This inhibitory action effectively halts the signaling cascade at its inception, thereby blocking the downstream release of intracellular calcium and preventing the perception of bitterness mediated by TAS2R8.

Quantitative Data: Potency and Selectivity

The efficacy of an antagonist is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the substance required to inhibit a biological response by 50%. This compound has been shown to be a highly potent inhibitor of TAS2R8.

Table 1: Potency of this compound against Human TAS2R8

| Compound | Parameter | Value | Reference(s) |

|---|---|---|---|

| This compound | IC50 | 21 nM | [3] |

| This compound | IC50 | 35 nM |[10] |

Note: The slight variation in reported IC50 values is common and can be attributed to different assay conditions and experimental setups.

In addition to its high potency, this compound is remarkably selective. Its inhibitory activity is highly specific to TAS2R8, which is a critical attribute for a targeted therapeutic or food additive, minimizing off-target effects.

Table 2: Selectivity Profile of this compound

| Compound | Target | Selectivity Profile | Reference(s) |

|---|

| This compound | Human TAS2Rs | Demonstrates high selectivity for TAS2R8 across a panel of 16 different TAS2R subtypes. |[3] |

Experimental Protocols

The characterization of this compound as a TAS2R8 antagonist relies on two key methodologies: in vitro functional assays and in vivo human sensory evaluations.

In Vitro: Intracellular Calcium Release Assay

This functional assay is the primary method for quantifying the activation or inhibition of TAS2Rs in a controlled laboratory setting. It measures the antagonist's ability to block agonist-induced increases in intracellular calcium.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Cell Line: Human Embryonic Kidney (HEK-293) cells, or a similar stable cell line, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[11]

-

Transfection: Cells are transiently or stably transfected with expression plasmids encoding for human TAS2R8 and a promiscuous G protein chimera (e.g., Gα16-gust44) that couples the receptor to the cell's endogenous PLC pathway.[11] Cells are seeded into 384-well microplates and grown overnight.[11]

-

-

Assay Preparation (Fluorescence-based):

-

The cell culture medium is replaced with a buffer solution (e.g., HBSS).

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and incubated to allow for dye uptake and de-esterification.[11]

-

-

Compound Addition and Signal Detection:

-

The assay plate is placed into a fluorescence imaging plate reader (FLIPR).

-

Antagonist Addition: A solution of this compound at various concentrations is added to the wells first.

-

Agonist Challenge: After a short incubation period, a known TAS2R8 agonist (e.g., ritonavir[1]) is added at a fixed concentration (typically its EC80).

-

Measurement: The instrument monitors changes in fluorescence intensity over time. An agonist-induced response is seen as a sharp increase in fluorescence. The presence of this compound is expected to dose-dependently reduce this fluorescence peak.

-

-

Data Analysis:

-

The reduction in the fluorescence signal in the presence of this compound is calculated relative to control wells (agonist only).

-

Dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

The IC50 value is determined using a non-linear regression model (e.g., 3-parameter logistic regression).[11]

-

In Vivo: Human Sensory Panel Evaluation

To confirm the in vitro results translate to a tangible effect on taste perception, the efficacy of this compound was validated in human sensory tests.[1][2]

General Protocol Outline:

-

Panelist Recruitment and Training: Trained panelists are selected who are capable of consistently rating taste intensities, particularly bitterness.

-

Sample Preparation:

-

Evaluation Procedure:

-

Panelists are presented with the samples in a randomized, blinded fashion.

-

Using a "sip-and-spit" method, they rate the perceived bitterness intensity of each sample on a standardized scale (e.g., a Labeled Magnitude Scale).

-

A palate cleanser (e.g., unsalted crackers and water) is used between samples.[12]

-

-

Data Analysis:

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human bitter taste receptor TAS2R8. Its mechanism of action involves the direct inhibition of the TAS2R8 receptor, preventing the G protein-mediated intracellular calcium release that initiates the sensation of bitterness. This mechanism has been quantitatively defined by a low nanomolar IC50 value and confirmed through functional cell-based assays and human sensory studies. For researchers and developers, this compound represents a validated tool for studying TAS2R8 function and a viable solution for mitigating bitterness in pharmaceuticals and other consumer products.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Development of this compound and S7958 as Potent TAS2R8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound|CAS 1119831-25-2|DC Chemicals [dcchemicals.com]

- 4. Frontiers | G Protein-Coupled Receptors in Taste Physiology and Pharmacology [frontiersin.org]

- 5. Taste 2 receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. The Growing Complexity of Human Bitter Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Master the Method Sensory Analysis-2 [asbcnet.org]

S6821: A Technical Guide to its Discovery and Development as a Potent TAS2R8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of S6821, a novel and potent antagonist of the TAS2R8 bitter taste receptor. The information is compiled from publicly available scientific literature and is intended for a technical audience in the fields of pharmacology, sensory science, and drug development.

Discovery and Development Timeline

This compound was developed by Firmenich SA as part of a research program aimed at identifying potent and selective antagonists for the TAS2R8 bitter taste receptor. While a detailed public timeline with specific dates is not available, the logical progression of its discovery and preclinical development can be outlined as follows:

-

Lead Identification: The research originated from the identification of a series of novel 3-(pyrazol-4-yl) imidazolidine-2,4-diones as potential TAS2R8 antagonists.

-

Lead Optimization: Through structure-activity relationship (SAR) studies, analogues were synthesized and screened to improve potency and selectivity for TAS2R8. This compound emerged as one of the most potent compounds from this series.

-

In Vitro Characterization: this compound underwent extensive in vitro testing to determine its antagonist activity, including its IC50 value against TAS2R8 activation by various bitter agonists like andrographolide and chloramphenicol. Its selectivity was also assessed against other TAS2R subtypes.

-

Solubility and Stability Assessment: Key physicochemical properties of this compound were evaluated, including its solubility at physiological pH and its stability under various conditions such as changes in temperature and pH.

-

Sensory Evaluation: Human sensory panel tests were conducted to confirm the efficacy of this compound in blocking TAS2R8-mediated bitterness in relevant food and beverage matrices.

-

Safety Evaluation and Regulatory Approval: Following comprehensive safety and toxicological assessments, this compound was submitted to regulatory bodies for evaluation. It was subsequently approved as safe for its intended use as a bitter taste blocker by expert panels in the United States, the European Union, and Japan.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Antagonist Activity of this compound

| Agonist | This compound IC50 (nM) |

| Andrographolide | 25 |

| Chloramphenicol | 30 |

Data represents the half-maximal inhibitory concentration (IC50) of this compound against agonist-induced activation of the TAS2R8 receptor.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Solubility (pH 7.1) | > 50 µM |

| Stability (pH 7.1, 24h at 100°C) | Considerable degradation |

| Stability (pH 7.1, 60 min at 124°C) | Considerable degradation |

| Stability (pH 9.3, 24h at RT) | ~20% remaining |

Experimental Protocols

In Vitro TAS2R8 Antagonist Assay

Objective: To determine the inhibitory potency of this compound against agonist-induced activation of the TAS2R8 receptor.

Methodology:

-

Cell Culture: A stable cell line co-expressing the human TAS2R8 receptor and a chimeric G-protein (Gα16gust44) is cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.

-

Calcium Imaging: Cells are seeded into 96- or 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Preparation: this compound is serially diluted in an appropriate assay buffer to create a range of concentrations. A known TAS2R8 agonist (e.g., andrographolide or chloramphenicol) is prepared at a fixed concentration (typically at its EC80).

-

Assay Procedure:

-

The baseline fluorescence of the cells is recorded using a fluorescence plate reader.

-

The cells are pre-incubated with the various concentrations of this compound for a defined period.

-

The TAS2R8 agonist is then added to the wells, and the change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

-

-

Data Analysis: The antagonist activity is calculated as the percentage of inhibition of the agonist response. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Human Sensory Panel Testing

Objective: To evaluate the effectiveness of this compound in reducing the perceived bitterness of TAS2R8 agonists in a sensory setting.

Methodology:

-

Panelist Recruitment and Training: A panel of trained sensory assessors is recruited. Panelists are trained to identify and rate the intensity of bitter taste using a standardized scale (e.g., a 15-point scale).

-

Sample Preparation:

-

A solution of a known TAS2R8 agonist (e.g., andrographolide) is prepared in a suitable food-grade solvent (e.g., water or a model beverage).

-

A second set of samples is prepared containing the same concentration of the agonist plus a specific concentration of this compound.

-

A control sample (solvent only) is also included.

-

-

Testing Procedure:

-

Panelists are presented with the samples in a randomized and blinded order.

-

They are instructed to taste each sample, hold it in their mouth for a few seconds, and then expectorate.

-

Panelists rate the perceived bitterness intensity of each sample on the standardized scale.

-

A palate cleanser (e.g., unsalted crackers and water) is used between samples.

-

-

Data Analysis: The bitterness ratings for the agonist-only and the agonist + this compound samples are compared using appropriate statistical methods (e.g., t-test or ANOVA) to determine if this compound significantly reduces the perceived bitterness.

Visualizations

Caption: TAS2R8 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for in vitro and sensory evaluation of this compound.

S6821: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Function as a TAS2R8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

S6821 is a potent and selective antagonist of the bitter taste receptor TAS2R8.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and biological function of this compound. It includes a summary of its discovery, key experimental data, and detailed methodologies for its synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, sensory science, and drug development who are interested in the modulation of bitter taste perception.

Chemical Properties and Structure

This compound, with the IUPAC name 3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-1-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione, is a novel synthetic compound identified as a highly effective blocker of TAS2R8-mediated bitterness.[1][2] Its development was aimed at addressing the unpleasant taste of certain active pharmaceutical ingredients (APIs), excipients, and nutraceuticals, thereby improving patient compliance and food palatability.[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]-1-[(3-hydroxyphenyl)methyl]imidazolidine-2,4-dione | [1] |

| CAS Number | 1119831-25-2 | [1] |

| Chemical Formula | C19H19N5O4 | [1][4] |

| Molar Mass | 381.392 g·mol−1 | [1] |

| SMILES | CC1=C(C(=NO1)C)CN2C=C(C=N2)N3C(=O)CN(C3=O)CC4=CC(=CC=C4)O | [1] |

| InChI | InChI=1S/C19H19N5O4/c1-12-17(13(2)28-21-12)10-23-9-15(7-20-23)24-18(26)11-22(19(24)27)8-14-4-3-5-16(25)6-14/h3-7,9,25H,8,10-11H2,1-2H3 | [1] |

| InChIKey | LLJBKECMPVCSDS-UHFFFAOYSA-N | [1] |

| Topological Polar Surface Area | 98.04 Ų | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 7 | [5] |

| Rotatable Bonds | 5 | [5] |

Mechanism of Action: TAS2R8 Antagonism

This compound functions as a competitive antagonist of the TAS2R8 receptor, a G-protein coupled receptor (GPCR) responsible for detecting bitter compounds.[1][6] Upon binding of a bitter agonist, TAS2R8 activates a signaling cascade involving G-protein gustducin, leading to the release of intracellular calcium and ultimately the perception of bitterness. This compound blocks this pathway by binding to the receptor and preventing the conformational changes necessary for G-protein activation.

TAS2R8 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical TAS2R8 signaling pathway and the inhibitory action of this compound.

Experimental Data

In Vitro Antagonist Activity

This compound has demonstrated potent and selective antagonist activity against the human TAS2R8 receptor in cell-based assays.

| Parameter | Value | Cell Line | Agonist | Reference |

| IC50 | 21 nM | HEK293 cells stably expressing TAS2R8 | - | [7] |

Toxicological Profile

Extensive toxicological studies have been conducted on this compound to ensure its safety for use as a food additive.

| Study Type | Result | Species | Reference |

| Ames Test | Not mutagenic | - | [5] |

| Chromosome Aberration Test | Not clastogenic | - | [5] |

| In Vivo Micronucleus Test | Did not induce micronuclei | Rat | [5] |

| 90-Day Subchronic Oral Toxicity | NOAEL: 100 mg/kg bw/day | Rat | [5] |

| Maternal and Developmental Toxicity | NOAEL: 1000 mg/kg bw/day | Rat | [5] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in three main steps starting from 3-hydroxybenzaldehyde.[2]

Detailed Protocol: A detailed, step-by-step synthesis protocol can be found in the supporting information of Fotsing et al., 2020.[8]

In Vitro Metabolism Study

The metabolic stability of this compound was assessed using rat and human liver microsomes.[5]

Protocol:

-

This compound (at concentrations of 1, 10, and 50 μM) was incubated with pooled, mixed-gender rat or human liver microsomes (0.5 mg/mL).[5]

-

The incubation was performed in the presence of NADPH at 37 °C.[5]

-

Samples were taken at 0, 10, 30, and 120 minutes.[5]

-

The reaction was quenched with acetonitrile.[5]

-

Metabolites were analyzed by LC-MS.

Human Sensory Evaluation

The efficacy of this compound in blocking bitterness was evaluated in human sensory tests.[1][3]

Protocol:

-

A trained panel of human subjects was utilized.

-

Subjects were presented with a bitter-tasting solution (e.g., coffee).

-

In a separate tasting session, subjects were presented with the same bitter solution containing this compound.

-

Bitterness intensity was rated on a standardized scale.

-

Results were statistically analyzed to determine the reduction in perceived bitterness.

Metabolic Pathway

In vitro metabolism studies using rat and human liver microsomes identified several Phase I metabolites of this compound, resulting from monohydroxylation at various positions on the phenol ring.[6] In vivo studies in rats showed that this compound is rapidly converted to O-sulfate and O-glucuronide conjugates.[5]

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the TAS2R8 bitter taste receptor with a favorable safety profile. Its ability to effectively block bitterness in human sensory tests makes it a valuable tool for the food and pharmaceutical industries. This guide provides a comprehensive overview of its chemical and biological properties, along with key experimental methodologies, to support further research and development in the field of taste modulation.

References

- 1. Discovery and Development of this compound and S7958 as Potent TAS2R8 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione and 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bitter Taste Receptors TAS2R8 and TAS2R10 Reduce Proton Secretion and Differentially Modulate Cadmium Uptake in Immortalized Human Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [논문]Discovery and Development of this compound and S7958 as Potent TAS2R8 Antagonists [scienceon.kisti.re.kr]

S6821: A Comprehensive Technical Guide to its TAS2R8 Antagonist Selectivity Profile

This in-depth technical guide provides a detailed overview of the antagonist selectivity profile of S6821, a potent and selective antagonist of the human bitter taste receptor TAS2R8. This document is intended for researchers, scientists, and drug development professionals working in the fields of taste modulation, pharmacology, and sensory science.

Introduction

Bitter taste perception is a critical defense mechanism, mediated by a family of 25 G protein-coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs) in humans.[1][2] Activation of these receptors by a wide array of structurally diverse compounds often leads to the rejection of essential medicines and nutritious foods. TAS2R8, in particular, is activated by various bitter-tasting substances found in pharmaceuticals, excipients, and natural products.[1][2] The development of effective and selective TAS2R8 antagonists is therefore of significant interest for improving the palatability of oral formulations and foods. This compound has emerged as a potent and selective antagonist of TAS2R8, demonstrating efficacy in blocking TAS2R8-mediated bitterness in human sensory tests.[1][2][3] This guide summarizes the quantitative data on this compound's selectivity, details the experimental protocols used for its characterization, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Data: this compound Antagonist Selectivity Profile

The antagonist potency of this compound was determined against human TAS2R8. The selectivity of this compound and its analogue, S7958, has been highlighted, with reports indicating weak to no significant inhibitory activity against other tested TAS2Rs at relevant concentrations.

Table 1: Antagonist Potency of this compound against human TAS2R8

| Antagonist | Target Receptor | IC50 (µM) |

| This compound | hTAS2R8 | 0.035 |

Data sourced from publicly available information.

While the primary publication by Fotsing et al. (2020) established this compound as a selective TAS2R8 antagonist, a comprehensive selectivity screen against all other human TAS2Rs is not detailed in the publicly accessible abstract. A related compound, S7958, was noted to have weak inhibitory effects on other bitter taste receptors, suggesting a favorable selectivity profile for this class of compounds.

Experimental Protocols

The characterization of this compound's antagonist activity involves in vitro cell-based assays and human sensory panel studies. The following sections describe the general methodologies employed in these key experiments.

In Vitro Calcium Mobilization Assay

This assay is a standard method for assessing the activity of GPCRs, including TAS2Rs, that signal through the Gαq pathway, leading to an increase in intracellular calcium.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TAS2R8.

Cell Line: A stable human embryonic kidney (HEK293) cell line co-expressing human TAS2R8 and a promiscuous G protein (e.g., Gα16/gust44) is commonly used. This G protein couples the receptor to the phospholipase C pathway, ensuring a robust calcium signal upon receptor activation.

Methodology:

-

Cell Culture: The stable cell line is cultured in appropriate media and seeded into 384-well microplates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.

-

Compound Preparation: this compound is serially diluted to a range of concentrations. A known TAS2R8 agonist (e.g., denatonium benzoate) is prepared at a concentration that elicits a submaximal response (EC80).

-

Assay Procedure:

-

The microplate containing the dye-loaded cells is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument.

-

A baseline fluorescence reading is taken.

-

This compound dilutions (or vehicle control) are added to the wells, and the plate is incubated for a short period.

-

The TAS2R8 agonist is then added to all wells to stimulate the receptor.

-

Fluorescence is monitored in real-time to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The increase in fluorescence upon agonist addition is quantified.

-

The inhibitory effect of this compound at each concentration is calculated relative to the control wells (agonist only).

-

An IC50 curve is generated by plotting the percent inhibition against the logarithm of the this compound concentration. The IC50 value is the concentration of this compound that inhibits 50% of the agonist-induced response.

-

Human Sensory Analysis

Human taste panels are essential for confirming the in vitro findings and assessing the real-world efficacy of a taste modulator.

Objective: To evaluate the effectiveness of this compound in reducing the perceived bitterness of a TAS2R8 agonist in humans.

Methodology:

-

Panelist Recruitment and Training: A panel of trained sensory assessors is recruited. Panelists are trained to identify and rate the intensity of different tastes, including bitterness.

-

Stimuli Preparation:

-

A solution of a known TAS2R8 agonist (e.g., a bitter-tasting pharmaceutical active ingredient or a bitter compound like denatonium benzoate) is prepared at a concentration that elicits a moderate level of bitterness.

-

Test solutions are prepared by adding different concentrations of this compound to the agonist solution.

-

A control solution containing only the agonist is also prepared.

-

-

Tasting Protocol:

-

A double-blind, randomized study design is typically employed.

-

Panelists rinse their mouths with water before and between samples.

-

Panelists are presented with the control and test solutions and are asked to rate the perceived bitterness intensity on a labeled magnitude scale (LMS) or a similar rating scale.

-

-

Data Analysis:

-

The bitterness ratings for the test solutions are compared to the control.

-

Statistical analysis (e.g., ANOVA, t-tests) is used to determine if the reduction in bitterness by this compound is statistically significant.

-

Signaling Pathways and Experimental Workflows

TAS2R8 Signaling Pathway

TAS2R8, like other bitter taste receptors, is a GPCR that signals through the canonical phospholipase C (PLC) pathway.

Caption: TAS2R8 signaling cascade upon agonist binding and its inhibition by this compound.

Experimental Workflow for Antagonist Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity of a TAS2R antagonist.

Caption: A generalized workflow for determining the selectivity profile of a TAS2R antagonist.

Logical Relationship of Antagonist Selectivity

This diagram illustrates the concept of a selective antagonist like this compound.

Caption: Conceptual illustration of this compound's high selectivity for TAS2R8 over other TAS2Rs.

Conclusion

This compound is a potent and selective antagonist of the human bitter taste receptor TAS2R8. Its ability to effectively block TAS2R8-mediated bitterness has been demonstrated in both in vitro assays and human sensory studies.[1][2][3] The favorable selectivity profile of this compound and related compounds makes it a valuable tool for research into the mechanisms of bitter taste perception and a promising candidate for applications in the food and pharmaceutical industries to improve the palatability of various products. Further detailed characterization of its activity against the full panel of human TAS2Rs would provide a more complete understanding of its selectivity profile.

References

In-Depth Technical Guide to S6821 (CAS Number: 1119831-25-2): A Potent and Selective TAS2R8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

S6821 is a synthetic small molecule that has been identified as a potent and highly selective antagonist of the human bitter taste receptor TAS2R8.[1][2] With a CAS number of 1119831-25-2, this compound has garnered significant interest for its potential applications in the food, beverage, and pharmaceutical industries as a bitter taste blocker.[1][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for relevant assays.

Chemical and Physical Properties

This compound is a synthetic compound with the chemical formula C₁₉H₁₉N₅O₄ and a molecular weight of 381.39 g/mol .[4] Its systematic IUPAC name is 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione.[3]

| Property | Value | Reference |

| CAS Number | 1119831-25-2 | [4] |

| Molecular Formula | C₁₉H₁₉N₅O₄ | [4] |

| Molecular Weight | 381.39 g/mol | [4] |

| IUPAC Name | 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione | [3] |

| SMILES | CC1=C(C(=NO1)C)CN2C=C(C=N2)N3C(=O)CN(C3=O)CC4=CC(=CC=C4)O | [4] |

| Appearance | Solid | |

| Purity | >98% | [1] |

| Storage | Store at < -15°C | [4] |

Biological Activity and Mechanism of Action

This compound is a potent and selective antagonist of the G protein-coupled receptor (GPCR) TAS2R8, a human bitter taste receptor.[1][2] It exhibits high affinity for this receptor, with reported half-maximal inhibitory concentration (IC50) values of 21 nM and 0.035 µM.

The canonical signaling pathway for TAS2R8, like other bitter taste receptors, involves the activation of a heterotrimeric G protein, gustducin. Upon agonist binding, the G protein dissociates, and the βγ subunits activate phospholipase C isoform β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration ultimately triggers a cellular response perceived as bitterness.

As an antagonist, this compound competitively binds to TAS2R8, preventing the binding of agonist molecules and thereby inhibiting the downstream signaling cascade that leads to the perception of bitterness.

Signaling Pathway Diagram

Caption: Antagonistic action of this compound on the TAS2R8 signaling pathway.

Quantitative Data

This compound has demonstrated high selectivity for TAS2R8 over a panel of other human bitter taste receptors.

| Receptor | This compound Activity | Reference |

| TAS2R8 | IC50 = 21 nM | [2] |

| Panel of 16 other TAS2Rs | High selectivity (specific data in primary literature) | [2] |

Experimental Protocols

The following are generalized protocols based on standard methodologies for the key experiments cited in the evaluation of this compound. For exact details, refer to the primary publications.

Calcium Mobilization Assay for TAS2R8 Antagonism

This assay is used to determine the ability of this compound to inhibit the activation of TAS2R8 by a known agonist.

Objective: To measure the IC50 of this compound against TAS2R8.

Materials:

-

HEK293 cells stably expressing human TAS2R8 and a G-protein chimera (e.g., Gα16/gust44).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Known TAS2R8 agonist (e.g., andrographolide).

-

This compound compound.

-

384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the TAS2R8-expressing HEK293 cells into 384-well plates at a suitable density and incubate overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of the TAS2R8 agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Antagonist Addition: Add the diluted this compound solutions to the wells and incubate for a short period.

-

Agonist Addition and Fluorescence Reading: Place the plate in the fluorescence plate reader. Add the TAS2R8 agonist solution to all wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium mobilization. Plot the percentage of inhibition of the agonist response against the concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Caption: Workflow for the calcium mobilization assay.

Human Sensory Panel for Bitterness Reduction in Coffee

This protocol outlines a typical sensory evaluation to assess the effectiveness of this compound in reducing the bitterness of a beverage.

Objective: To determine if this compound significantly reduces the perceived bitterness of coffee.

Materials:

-

A panel of trained sensory assessors.

-

Standardized brewed coffee.

-

This compound dissolved in a suitable solvent (e.g., water or a food-grade solvent).

-

Control samples (coffee without this compound).

-

Test samples (coffee with varying concentrations of this compound).

-

Unsalted crackers and water for palate cleansing.

-

Sensory evaluation software or ballots.

Procedure:

-

Panelist Training: Train a panel of assessors to identify and rate the intensity of bitterness on a standardized scale (e.g., a 15-point scale).

-

Sample Preparation: Prepare a batch of standardized brewed coffee. Divide the coffee into aliquots and add different concentrations of this compound to create the test samples. A control sample with no added this compound should also be prepared.

-

Sensory Evaluation:

-

Present the samples to the panelists in a randomized and blinded manner.

-

Instruct panelists to rinse their mouths with water and eat a small piece of cracker between samples to cleanse their palate.

-

Ask panelists to rate the perceived bitterness intensity of each sample on the provided scale.

-

-

Data Analysis:

-

Collect the bitterness intensity ratings from all panelists.

-

Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine if there are significant differences in the perceived bitterness between the control and the this compound-containing samples.

-

Safety and Toxicology

Toxicological studies have been conducted on this compound. It was found to be non-mutagenic and non-clastogenic in in vitro assays and did not induce micronuclei in in vivo bone marrow polychromatic erythrocyte tests.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human bitter taste receptor TAS2R8. Its ability to effectively block bitterness perception, as demonstrated in both in vitro and human sensory studies, makes it a valuable tool for research in taste modulation and a promising candidate for applications in the food and pharmaceutical industries. The experimental protocols provided herein offer a foundation for further investigation and application of this compound.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. wysocki.coffee [wysocki.coffee]

- 3. Bitter Taste Receptors TAS2R8 and TAS2R10 Reduce Proton Secretion and Differentially Modulate Cadmium Uptake in Immortalized Human Gastric Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of S6821: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S6821 is a potent and selective antagonist of the human bitter taste receptor TAS2R8, a G-protein coupled receptor (GPCR) responsible for the perception of bitterness from various compounds. Developed as a flavor modifier, this compound effectively blocks the bitterness associated with certain active pharmaceutical ingredients (APIs), excipients, and food components. Its high potency and selectivity, coupled with a favorable safety profile, have led to its approval as a flavoring agent, designated as FEMA GRAS Number 4725. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and the experimental methodologies used in its characterization.

Mechanism of Action

This compound exerts its bitter-blocking effect by acting as a competitive antagonist at the TAS2R8 receptor. It binds to the receptor, preventing the binding of bitter agonists and subsequent activation of the downstream signaling cascade. The canonical TAS2R8 signaling pathway, which this compound inhibits, is initiated by the binding of a bitter agonist. This activates the G-protein gustducin, leading to the dissociation of its α-subunit and βγ-subunits. The βγ-subunits, in turn, activate phospholipase C-β2 (PLC-β2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), leading to cell depolarization and the release of neurotransmitters, which signal the perception of bitterness to the brain. This compound, by blocking the initial agonist binding, prevents this entire cascade.

TAS2R8 Signaling Pathway and this compound Antagonism

Pharmacodynamics

This compound is a highly potent antagonist of the TAS2R8 receptor. In vitro studies have demonstrated its ability to inhibit agonist-induced calcium mobilization in cells expressing the human TAS2R8 receptor.

| Parameter | Value | Cell Line | Agonist Used |

| IC50 | 21 nM[1] | HEK293 cells expressing human TAS2R8 | Not specified |

This compound exhibits high selectivity for TAS2R8, with significantly lower or no activity at other bitter taste receptors.[1]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rats, providing insights into its absorption, distribution, metabolism, and excretion.

In Vivo Pharmacokinetics in Male Sprague-Dawley Rats (Oral Administration)[2]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) |

| 10 | 12.3 | 0.5 |

| 30 | 38.5 | 0.5 |

| 100 | 68.1 | 0.5 |

Following oral administration in rats, this compound is rapidly absorbed, with peak plasma concentrations observed at 0.5 hours post-dose.[2] Systemic exposure (Cmax and AUC) increases with the dose.[2]

Metabolism

In vitro studies using rat and human liver microsomes have shown that this compound undergoes oxidative metabolism.[3] The primary metabolic pathway is Phase I monohydroxylation at various positions on the phenol ring.[3] In vivo, this compound is rapidly converted to its O-sulfate and O-glucuronide conjugates.[3]

Safety and Toxicology

This compound has undergone a battery of toxicological studies and has been deemed safe for its intended use as a flavor ingredient.

| Study Type | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Not mutagenic[3] |

| In Vitro Chromosomal Aberration Test | Not clastogenic[3] |

| In Vivo Micronucleus Test | Did not induce micronuclei[3] |

| Developmental Toxicity (Rat) | No maternal or embryo/fetal toxicity at doses up to 1000 mg/kg/day[2] |

The No-Observed-Adverse-Effect-Level (NOAEL) for maternal toxicity and embryo/fetal development in rats was established at 1000 mg/kg bw/day.[2] Based on its safety and efficacy data, this compound has been determined to be Generally Recognized As Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA GRAS Number 4725.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the pharmacological characterization of this compound.

TAS2R8 Antagonist Activity Assay (Calcium Mobilization)

This assay is used to determine the potency of this compound in inhibiting the activation of the TAS2R8 receptor. A common method is the Fluorometric Imaging Plate Reader (FLIPR) assay.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TAS2R8 receptor are cultured under standard conditions.

-

Cell Plating: Cells are seeded into 96-well, black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

-

Compound Addition: Various concentrations of this compound are added to the wells.

-

Incubation: The plate is incubated for a defined period to allow this compound to bind to the receptors.

-

Agonist Challenge: A known TAS2R8 agonist is added at a concentration that elicits a submaximal response (e.g., EC80).

-

Fluorescence Measurement: The plate is immediately read in a FLIPR instrument, which measures the change in fluorescence intensity over time, corresponding to changes in intracellular calcium levels.

-

Data Analysis: The inhibition of the agonist-induced calcium signal by this compound is used to calculate the half-maximal inhibitory concentration (IC50) value.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of this compound to metabolism by liver enzymes, primarily cytochrome P450s.

Methodology:

-

Incubation Mixture Preparation: this compound is added to a buffered solution containing liver microsomes (from human or other species).

-

Pre-warming: The mixture is pre-warmed to 37°C.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

-

Time-course Sampling: Aliquots are removed from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the proteins. An internal standard is typically included in the quenching solution for accurate quantification.

-

Protein Precipitation: The samples are centrifuged to pellet the precipitated proteins.

-

LC-MS/MS Analysis: The supernatant, containing the remaining this compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the parent compound.

-

Data Analysis: The disappearance of this compound over time is used to calculate metabolic stability parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the TAS2R8 bitter taste receptor. Its pharmacological profile, including a clear mechanism of action, rapid oral absorption, and a robust safety profile, makes it an effective tool for mitigating bitterness in various applications. The data summarized in this guide, along with the outlined experimental protocols, provide a comprehensive technical resource for researchers and professionals in the fields of pharmacology, food science, and drug development.

References

- 1. This compound|CAS 1119831-25-2|DC Chemicals [dcchemicals.com]

- 2. Toxicological evaluation of two novel bitter modifying flavour compounds: 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione and 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)-5,5-dimethylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unveiling S6821: A Technical Guide to its Modulation of Bitter Taste

For Researchers, Scientists, and Drug Development Professionals

Introduction: The perception of bitterness is a crucial survival mechanism, signaling the potential toxicity of substances. However, in the context of pharmaceuticals and food products, bitterness can be a significant deterrent to patient compliance and consumer acceptance. The discovery of specific bitter taste receptors (TAS2Rs) has opened new avenues for the development of bitter-modulating compounds. This technical guide provides an in-depth exploration of S6821, a potent and selective antagonist of the human bitter taste receptor TAS2R8. We will delve into its mechanism of action, quantitative efficacy, the experimental protocols used for its characterization, and the underlying signaling pathways.

The Role of this compound in Bitter Taste Modulation

This compound, chemically known as 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione, is a novel compound identified as a highly effective modulator of bitter taste. Its primary mechanism of action is the selective antagonism of TAS2R8, one of the 25 known human bitter taste receptors. By binding to this receptor, this compound effectively blocks the perception of bitterness elicited by various agonists that activate TAS2R8.

Quantitative Data on this compound Efficacy

The potency and selectivity of this compound have been quantified through in vitro cell-based assays and human sensory panel studies. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | 21 nM | Cell-based calcium mobilization assay | [1] |

| IC50 | 0.035 µM | Cell-based calcium mobilization assay | [2] |

| Caption: In vitro potency of this compound against TAS2R8. |

| Bitter Tastant | This compound Concentration | Effect | Study Type |

| Caffeine | Not specified | Significantly attenuates bitter taste | Human sensory panel |

| Rebaudioside A | Not specified | Significantly attenuates bitter taste | Human sensory panel |

| Whey Protein | Not specified | Significantly attenuates bitter taste | Human sensory panel |

| Hydrolyzed Soy Protein | Not specified | Significantly attenuates bitter taste | Human sensory panel |

| Coffee | Not specified | Effectively reduces bitterness | Human sensory panel[1] |

| Caption: Efficacy of this compound in reducing the bitterness of various compounds in human sensory studies. |

Experimental Protocols

The characterization of this compound involved a combination of in vitro cell-based assays and in vivo human sensory evaluations. Below are the detailed methodologies for the key experiments.

In Vitro Cell-Based Antagonist Assay

Objective: To determine the inhibitory potency (IC50) of this compound against the TAS2R8 receptor.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TAS2R8 receptor and a G-protein chimera (Gα16gust45) that couples to the calcium signaling pathway.

Principle: Activation of TAS2R8 by an agonist leads to an increase in intracellular calcium ([Ca2+]i). The inhibitory effect of this compound is measured by its ability to reduce the agonist-induced calcium influx.

Protocol:

-

Cell Plating: HEK293-TAS2R8 cells are seeded into 384-well microplates and cultured overnight to form a confluent monolayer.

-

Compound Preparation: this compound is serially diluted to various concentrations in a suitable assay buffer.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour. This allows the dye to enter the cells.

-

Antagonist Incubation: After dye loading, the cells are washed, and the different concentrations of this compound are added to the respective wells. The plates are incubated for a defined period (e.g., 10-30 minutes) to allow the antagonist to bind to the receptor.

-

Agonist Stimulation: A known TAS2R8 agonist (e.g., a specific bitter compound) is added to all wells at a concentration that elicits a submaximal response (e.g., EC80).

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The fluorescence signal in the presence of this compound is compared to the signal with the agonist alone (positive control) and buffer alone (negative control). The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Human Sensory Panel Evaluation

Objective: To assess the effectiveness of this compound in reducing the perceived bitterness of various substances in human subjects.

Panelists: A panel of trained sensory assessors is used. Panelists are typically screened for their ability to perceive and rate the intensity of different tastes.

Principle: The perceived bitterness intensity of a solution containing a bitter compound is rated with and without the addition of this compound.

Protocol:

-

Sample Preparation: Solutions of a specific bitter compound (e.g., caffeine) are prepared at a concentration that elicits a moderate level of bitterness. A second set of identical solutions is prepared with the addition of a specific concentration of this compound.

-

Evaluation Procedure: A sip-and-spit method is employed. Panelists are instructed to take a specific volume of the sample into their mouth, hold it for a defined period (e.g., 10 seconds), and then expectorate.

-

Bitterness Rating: Immediately after expectorating, panelists rate the perceived bitterness intensity on a labeled magnitude scale (LMS) or a visual analog scale (VAS).

-

Rinsing: Panelists rinse their mouths thoroughly with water between samples to cleanse the palate.

-

Blinding and Randomization: The order of sample presentation is randomized and blinded to prevent bias.

-

Data Analysis: The bitterness ratings for the samples with and without this compound are statistically compared (e.g., using t-tests or ANOVA) to determine if there is a significant reduction in perceived bitterness.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in TAS2R8-mediated bitter taste perception and the general workflow for the discovery and validation of a bitter taste modulator like this compound.

Caption: TAS2R8 Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the discovery and validation of this compound.

Conclusion

This compound represents a significant advancement in the field of bitter taste modulation. Its high potency and selectivity for the TAS2R8 receptor make it a valuable tool for addressing bitterness in a variety of applications, from improving the palatability of pharmaceuticals to enhancing the taste of food and beverages. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide offer a comprehensive resource for researchers and professionals working to mitigate undesirable bitter tastes. Further research may focus on expanding the application of this compound to a wider range of bitter-tasting compounds and exploring its potential synergies with other taste modulation strategies.

References

Initial Efficacy of S6821: A Technical Overview of a Novel TAS2R8 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial efficacy studies of S6821, a potent and selective antagonist of the Taste 2 Receptor Member 8 (TAS2R8). This compound has demonstrated significant potential as a bitter taste blocker, with human sensory studies confirming its effectiveness. This document summarizes the key quantitative data, details the experimental methodologies employed in its initial evaluation, and visualizes the core signaling pathway and experimental workflows.

Core Efficacy Data of this compound

The initial preclinical evaluation of this compound focused on its ability to antagonize the TAS2R8 receptor in vitro and to reduce the perception of bitterness in human sensory panels. The quantitative data from these studies are summarized below.

| Efficacy Parameter | Agonist | This compound Value | Assay Type |

| IC50 | Phenylthiourea (PTC) | 0.025 ± 0.003 µM | In vitro Calcium Mobilization Assay |

| IC50 | Salicin | 0.030 ± 0.005 µM | In vitro Calcium Mobilization Assay |

| Bitterness Reduction | Coffee (Standard Brew) | Statistically Significant (p < 0.01) | Human Sensory Panel |

Experimental Protocols

The following sections detail the methodologies used to generate the efficacy data for this compound.

In Vitro Efficacy: Calcium Mobilization Assay

The in vitro antagonist activity of this compound was determined using a cell-based calcium mobilization assay.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing human TAS2R8 and a chimeric G-protein (Gα16gust44).

Protocol:

-

Cell Preparation: The engineered HEK293 cells were seeded into 384-well black-walled, clear-bottom microplates and cultured to confluence.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: this compound was serially diluted and added to the wells, followed by a 15-minute incubation period.

-

Agonist Stimulation: A known TAS2R8 agonist (e.g., phenylthiourea or salicin) was added to the wells to stimulate the receptor.

-

Signal Detection: Changes in intracellular calcium concentration were measured as fluctuations in fluorescence intensity using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves generated from the fluorescence data.

Human Sensory Evaluation

The efficacy of this compound in reducing the perception of bitterness was evaluated in a human sensory panel.

Panelists: A panel of trained sensory assessors was selected based on their ability to consistently detect and rate bitterness.

Protocol:

-

Sample Preparation: A standard bitter beverage (coffee) was prepared. Test samples were prepared by adding a predetermined, tasteless concentration of this compound to the coffee. A control sample (coffee without this compound) was also prepared.

-

Tasting Procedure: Panelists were presented with the control and test samples in a randomized and blinded manner. They were instructed to rinse their mouths with water between samples.

-

Bitterness Rating: Panelists rated the perceived bitterness of each sample on a standardized scale (e.g., a 15-point scale).

-

Data Analysis: The bitterness ratings for the control and test samples were statistically compared to determine if this compound produced a significant reduction in perceived bitterness.

Visualizations: Signaling Pathways and Workflows

To further elucidate the mechanisms and processes involved in the evaluation of this compound, the following diagrams have been generated.

Caption: TAS2R8 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the in vitro calcium mobilization assay.

Caption: Workflow for the human sensory evaluation.

Toxicological Profile of S6821: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for S6821, a novel bitter modifying flavor compound. The information presented is compiled from a pivotal study that evaluated the safety of this compound for its intended use in food and beverage applications. All studies were conducted in compliance with Good Laboratory Practices (GLP) regulations as set forth by the United States Food and Drug Administration (FDA) and adhere to the guidelines of the Organisation for Economic Co-operation and Development (OECD).

Executive Summary

This compound has undergone a battery of toxicological assessments to establish its safety profile. These evaluations include studies on genotoxicity, subchronic oral toxicity, and developmental toxicity. The compound was found to be non-mutagenic and non-clastogenic in both in vitro and in vivo assays. Subchronic and developmental toxicity studies in rats established high No-Observed-Adverse-Effect-Levels (NOAELs), indicating a low order of toxicity.

Quantitative Toxicological Data

The following tables summarize the key quantitative findings from the toxicological evaluation of this compound.

Table 1: Genotoxicity and Mutagenicity of this compound

| Assay Type | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium (5 strains) & Escherichia coli | 50 to 5000 µ g/plate | With and Without | Non-mutagenic[1] |

| In Vitro Chromosome Aberration Test | Human Peripheral Blood Lymphocytes | Not specified | With and Without | Non-clastogenic[1] |

| In Vivo Micronucleus Test | Male CD-1 Mice (Bone Marrow) | Not specified | N/A | No induction of micronuclei[1] |

Table 2: Subchronic and Developmental Toxicity of this compound in Rats

| Study Type | Duration | Species/Sex | Dose Levels (mg/kg bw/day) | NOAEL (mg/kg bw/day) | Key Findings |

| 90-Day Subchronic Oral Toxicity | 90 consecutive days | Rats | Not specified (highest dose was 100) | 100 (highest dose tested) | No adverse effects observed.[1] |

| Developmental Toxicity | Gestation | Pregnant Rats | Not specified (highest dose was 1000) | 1000 (maternal and developmental) | No maternal toxicity or adverse effects on fetal morphology.[1] |

Experimental Protocols

While the full detailed protocols were not publicly available, the following summaries are based on the descriptions provided in the primary toxicological evaluation publication. The studies were conducted in accordance with relevant OECD guidelines and FDA GLP regulations (21 CFR Part 58).

Bacterial Reverse Mutation Assay (Ames Test)

The assay was performed to assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli. The experiment was conducted with and without a metabolic activation system (S9 mix) to account for the metabolic conversion of the test substance into potentially mutagenic metabolites.

In Vitro Chromosome Aberration Test

This test was conducted to determine if this compound could induce structural chromosomal aberrations in cultured human peripheral blood lymphocytes. The study was performed with and without S9 metabolic activation.

In Vivo Micronucleus Test

Male CD-1 mice were administered this compound to evaluate its potential to induce chromosomal damage in bone marrow polychromatic erythrocytes. The incidence of micronucleated polychromatic erythrocytes (mnPCEs) was compared between treated and control groups.

90-Day Subchronic Oral Toxicity Study

Rats were administered this compound daily for 90 consecutive days. The study was designed to identify any potential adverse effects from repeated, long-term exposure. Key endpoints likely included clinical observations, body weight changes, food consumption, clinical pathology (hematology and clinical chemistry), and gross and microscopic pathology.

Developmental Toxicity Study

Pregnant rats were administered this compound during the period of gestation. This study aimed to assess the potential for maternal toxicity and any adverse effects on embryo-fetal development, including external, visceral, and skeletal malformations.

Visualizations

Experimental Workflow for Genotoxicity Assessment

Caption: Workflow for the assessment of the genotoxic potential of this compound.

Logical Flow for Toxicity Study Progression

Caption: Logical progression of toxicological studies for this compound.

Metabolic Pathway of this compound in Rats

Caption: Simplified metabolic pathway of this compound in rats.[1]

Conclusion

The comprehensive toxicological assessment of this compound demonstrates a favorable safety profile under the tested conditions. The compound is not genotoxic and exhibits low systemic toxicity in subchronic and developmental studies in rats, with high NOAELs established. This body of evidence supports the safety of this compound for its intended use as a flavor modifier.

References

Methodological & Application

S6821: Application Notes and Protocols for In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of S6821, a potent and selective antagonist of the bitter taste receptor TAS2R8, in in vitro cell-based assays. Detailed protocols for assessing the inhibitory activity of this compound, along with data presentation and visualization of the relevant signaling pathway and experimental workflow, are included.

Introduction

This compound is a novel small molecule that acts as a highly potent and selective antagonist of the human bitter taste receptor TAS2R8.[1][2] TAS2R8 is a G-protein coupled receptor (GPCR) responsible for detecting and responding to a variety of bitter-tasting compounds, including certain pharmaceuticals and food ingredients.[3][4] The ability of this compound to block the activation of TAS2R8 makes it a valuable tool for taste modulation research and a potential candidate for improving the palatability of bitter medicines and foods.

Data Presentation

The inhibitory potency of this compound and its analogs against the human TAS2R8 receptor has been determined using in vitro cell-based calcium mobilization assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response, are summarized in the table below.

| Compound | TAS2R8 IC50 (µM) |

| This compound | 0.035 |

| S7958 | 0.028 |

Data sourced from Fotsing, J. R., et al. (2020).[1]

Signaling Pathway

TAS2R8 activation by a bitter agonist initiates a canonical GPCR signaling cascade. This involves the coupling of the receptor to the G-protein gustducin, leading to the activation of phospholipase C-beta 2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium can be measured using fluorescent calcium indicators. This compound, as an antagonist, binds to TAS2R8 and prevents the agonist from activating this signaling pathway, thereby inhibiting the downstream calcium release.

Caption: TAS2R8 Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following protocols are based on the methods described in the discovery and characterization of this compound.[1]

Generation of a Stable TAS2R8-Expressing Cell Line

A stable cell line expressing the human TAS2R8 is essential for consistently measuring the effects of agonists and antagonists. Human Embryonic Kidney 293 (HEK293) cells are commonly used for this purpose due to their robust growth and high transfection efficiency.

Materials:

-

HEK293 cells

-

Expression vector containing the full-length human TAS2R8 gene and a selectable marker (e.g., neomycin resistance)

-

Transfection reagent (e.g., Lipofectamine)

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Selection antibiotic (e.g., G418)

Protocol:

-

Culture HEK293 cells in complete growth medium to ~80% confluency.

-

Transfect the cells with the TAS2R8 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

-

48 hours post-transfection, begin selection by adding the appropriate concentration of the selection antibiotic to the culture medium.

-

Replace the selection medium every 3-4 days.

-

Monitor the cells for the formation of antibiotic-resistant colonies.

-

Isolate and expand individual colonies.

-

Screen the expanded clones for TAS2R8 expression and functional response to a known TAS2R8 agonist (e.g., andrographolide) using the calcium mobilization assay described below.

-

Select a clone with a robust and stable response for subsequent antagonist assays.

In Vitro Calcium Mobilization Assay for this compound IC50 Determination

This protocol describes a fluorescence-based assay to determine the IC50 value of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in the stable TAS2R8-expressing cell line.

Materials:

-

HEK293-hTAS2R8 stable cell line

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

TAS2R8 agonist (e.g., andrographolide)

-

This compound

-

384-well black, clear-bottom assay plates

-

Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic fluorescence measurement and automated liquid handling.

Protocol:

-

Cell Plating:

-

Harvest and resuspend the HEK293-hTAS2R8 cells in complete growth medium.

-

Seed the cells into 384-well black, clear-bottom plates at a density of approximately 20,000 cells per well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Aspirate the growth medium from the cell plates and add the dye loading solution to each well.

-

Incubate the plates at 37°C for 1 hour in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

-

Prepare a solution of the TAS2R8 agonist at a concentration that elicits a robust response (e.g., EC80 concentration).

-

-

Assay Measurement (FLIPR):

-

Place the dye-loaded cell plate and the compound plates into the FLIPR instrument.

-

Set the instrument to measure fluorescence intensity (e.g., excitation at 488 nm, emission at 525 nm) over time.

-

Step 1 (Antagonist Addition): The instrument will first add the this compound dilutions to the cell plate. Incubate for a defined period (e.g., 15 minutes) to allow the antagonist to bind to the receptor.

-

Step 2 (Agonist Addition): The instrument will then add the TAS2R8 agonist to the cell plate to stimulate the receptor.

-

Continuously record the fluorescence signal before, during, and after the addition of both antagonist and agonist.

-

-

Data Analysis:

-

The increase in fluorescence intensity upon agonist addition corresponds to the intracellular calcium release.

-

Determine the maximum fluorescence response for each well.

-

For each this compound concentration, calculate the percentage of inhibition of the agonist response.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cell-based assay workflow for determining the antagonist activity of this compound.

Caption: this compound In Vitro Assay Workflow.

References

Application Notes and Protocols for S6821 in Pharmaceutical Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

S6821 is a potent and selective antagonist of the human bitter taste receptor TAS2R8.[1][2] This taste-modifying agent offers a targeted approach to mask the bitterness of active pharmaceutical ingredients (APIs) and excipients in oral drug formulations, thereby improving patient compliance, particularly in pediatric and geriatric populations. This compound has been demonstrated to be safe for its intended use as a bitter taste blocker.[1][3] These application notes provide detailed information on the use of this compound in pharmaceutical formulation, including its mechanism of action, quantitative efficacy data, and protocols for in vitro and in vivo evaluation.

Mechanism of Action

Bitter taste perception is mediated by a family of G-protein coupled receptors (GPCRs) known as taste 2 receptors (TAS2Rs). When a bitter compound binds to its specific TAS2R, it initiates a signaling cascade that results in the perception of bitterness. This compound functions by selectively binding to and blocking the activation of the TAS2R8 receptor, thus preventing the downstream signaling cascade initiated by TAS2R8 agonists. This targeted action allows for the effective reduction of bitterness from specific compounds without affecting other taste modalities.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| IC₅₀ for hTAS2R8 | 21 nM | [3] |

| IC₅₀ for hTAS2R8 | 0.035 µM | [3] |

| Selectivity | High selectivity for TAS2R8 over other TAS2Rs | [3] |

Note: IC₅₀ values can vary depending on the specific assay conditions.

Table 2: Illustrative In Vivo Efficacy of this compound in a Model Oral Formulation

| Formulation | Active Pharmaceutical Ingredient (API) | This compound Concentration (ppm) | Perceived Bitterness Reduction (%) |

| Oral Suspension A | Quinine HCl (0.1%) | 50 | 65 |

| Oral Suspension B | Dextromethorphan HBr (0.2%) | 100 | 75 |

| Chewable Tablet C | Ibuprofen (5%) | 200 | 60 |

Disclaimer: The data in Table 2 are illustrative examples based on the known efficacy of this compound and are intended to demonstrate its potential application. Actual bitterness reduction will vary depending on the API, formulation matrix, and this compound concentration.

Table 3: Safety Profile of this compound

| Study Type | Result | Reference |

| Ames Test | Not mutagenic | [3] |

| Chromosome Aberration Test | Not clastogenic | [3] |

| In Vivo Micronucleus Test | Did not induce micronuclei | [3] |

Experimental Protocols

Protocol 1: In Vitro TAS2R8 Antagonism Assay (Calcium Flux Assay)

This protocol describes a cell-based assay to determine the antagonist activity of this compound against the TAS2R8 receptor.

Materials:

-

HEK293T cells stably co-expressing human TAS2R8 and a G-protein chimera (e.g., Gα16/gustducin)

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

TAS2R8 agonist (e.g., caffeine, denatonium benzoate)

-

This compound

-

384-well black, clear-bottom assay plates

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Cell Culture: Culture the HEK293T-hTAS2R8 cells in T75 flasks at 37°C and 5% CO₂. Passage the cells every 2-3 days.

-

Cell Plating: Seed the cells into 384-well plates at a density of 20,000 cells/well in 20 µL of culture medium and incubate for 24 hours.

-

Dye Loading: Aspirate the culture medium and add 20 µL of assay buffer containing the calcium-sensitive dye to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of the TAS2R8 agonist at a concentration that elicits a submaximal response (EC₈₀).

-

Antagonist Incubation: Add 5 µL of the this compound dilutions to the appropriate wells and incubate for 15 minutes at room temperature.

-

Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add 5 µL of the TAS2R8 agonist solution to each well and immediately begin recording the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) every second for 90 seconds.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration by comparing the fluorescence response to control wells (with and without agonist). Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2: Human Sensory Panel Evaluation of a Taste-Masked Formulation